molecular formula C9H10FNO2 B3059899 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid CAS No. 1402232-68-1

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B3059899
CAS No.: 1402232-68-1
M. Wt: 183.18
InChI Key: KZCNIODWPYKFNP-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid: is an organic compound that belongs to the class of fluorinated pyridines. This compound features a fluorine atom attached to the pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the fluorine atom and the methylpropanoic acid moiety imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds . They are known for their interesting and unusual physical, chemical, and biological properties .

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of the fluorine atom.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The presence of a fluorine atom in the molecule could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid. It’s worth noting that the presence of a fluorine atom in the molecule could potentially influence its environmental stability, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved environmental properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with 3-fluoropyridine, which serves as the starting material.

    Grignard Reaction: The 3-fluoropyridine undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding 3-fluoropyridin-2-ylmethylmagnesium bromide.

    Carboxylation: The resulting Grignard reagent is then subjected to carboxylation using carbon dioxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

2-(3-Fluoropyridin-2-yl)-2-methylpropanoic acid can be compared with other similar compounds, such as:

    2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid: Similar structure but with a bromine atom instead of fluorine.

    2-(3-Iodopyridin-2-yl)-2-methylpropanoic acid: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This can result in differences in reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCNIODWPYKFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC=N1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252807
Record name 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-68-1
Record name 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridineacetic acid, 3-fluoro-α,α-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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